Role of SARS-CoV-2 Papain-Like Protease (PLpro) in Viral Pathogenesis and Immune Evasion
SARS-CoV-2 papain-like protease (PLpro), embedded within the multi-domain non-structural protein 3 (nsp3), executes dual biological functions essential for viral success. Structurally, PLpro comprises an N-terminal ubiquitin-like (UBL) domain and a C-terminal ubiquitin-specific protease (USP) domain housing the catalytic triad (Cys111-His272-Asp286). This architecture enables precise recognition and cleavage of the viral polyprotein at three specific sites (nsp1|nsp2, nsp2|nsp3, and nsp3|nsp4) to liberate functional non-structural proteins necessary for viral replication [1] [9].
Beyond its proteolytic role, PLpro acts as a potent immune evasion factor by hydrolyzing host post-translational modifications. It preferentially cleaves interferon-stimulated gene 15 (ISG15) and, to a lesser extent, ubiquitin (Ub) chains from cellular proteins. ISG15 conjugation (ISGylation) is a critical innate immune defense mechanism that restricts viral replication. PLpro's deISGylating activity disrupts interferon-responsive factor 3 (IRF3) activation and downstream interferon (IFN) signaling pathways [1] [4] [9]. Notably, SARS-CoV-2 PLpro exhibits ~10-fold higher efficiency for ISG15 cleavage compared to SARS-CoV PLpro due to a Thr75 residue (versus Leu76 in SARS-CoV), reducing Ub affinity and enhancing immune suppression [6] [9]. This activity effectively silences host antiviral alerts, facilitating uncontrolled viral propagation.
Table 1: Multifunctional Roles of SARS-CoV-2 PLpro
Function Type | Substrates/Targets | Biological Consequence | Structural Determinants |
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Viral Polyprotein Processing | nsp1 | nsp2, nsp2 | nsp3, nsp3 | nsp4 cleavage sites | Viral maturation & replication complex assembly | USP domain catalytic cleft (Cys111-His272-Asp286) |
Host Immune Evasion (Deubiquitination) | K48-/K63-linked polyubiquitin chains | Suppression of NF-κB signaling & inflammatory responses | BL2 groove; Thr75 reduces Ub affinity vs. SARS-CoV |
Host Immune Evasion (DeISGylation) | ISG15 conjugates on IRF3, STAT1 | Inhibition of type I interferon signaling | ISG15 C-terminal binding pocket (Tyr268, Gln269) |
GRL0617 as a Non-Covalent Inhibitor of PLpro: Historical Development and Repurposing
GRL0617 (5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide) emerged from early 2000s research targeting SARS-CoV PLpro. Its naphthalene-based scaffold was identified as a non-covalent inhibitor binding the USP domain with an IC₅₀ of 0.6 µM against SARS-CoV PLpro [8]. With SARS-CoV-2 sharing 83% PLpro sequence identity—including conserved residues Tyr268, Tyr264, and Asp165—GRL0617 was rapidly repurposed in 2020. Biochemical assays confirmed its inhibition of SARS-CoV-2 PLpro (IC₅₀ = 2.1 ± 0.2 µM) and antiviral activity in Vero E6 cells (EC₅₀ = 21 ± 2 µM) without cytotoxicity at ≤100 µM [1] [4].
Structural analyses via co-crystallography (PDB: 7CMD) revealed GRL0617 occupies the ISG15 C-terminal binding pocket, forming critical interactions:
- Hydrophobic stacking between its naphthalene ring and Tyr268
- Hydrogen bonding via the benzamide carbonyl with Gln269
- Steric occlusion from the ortho-methyl group, blocking substrate access [1] [4] [10]This binding mode competitively inhibits ISG15 engagement but only partially affects Ub binding, explaining its specificity for coronaviruses with Tyr268 (absent in MERS-CoV PLpro, which has Thr269) [6] [8].
Structure-activity relationship (SAR) campaigns have since optimized GRL0617:
- Naphthalene derivatization (e.g., fluorination at C3) enhanced hydrophobic contacts
- Benzamide group extension with piperidine carboxamides improved solubility
- Ortho-methyl replacement with bulkier groups (e.g., trifluoroethyl) strengthened BL2 groove interactions [2] [3] [7]These efforts yielded analogues like Jun9-75 and C19 with IC₅₀ values of 0.07–0.44 µM, representing >10-fold potency gains [7] [10].
Table 2: Key Structural Modifications and Effects on GRL0617-Derived Inhibitors
Modification Site | Example Compound | Chemical Change | IC₅₀ (µM) | Potency Gain vs. GRL0617 | Primary Binding Interactions Enhanced |
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Naphthalene Ring | C19 | 3-Fluorination | 0.44 | 4.8x | Hydrophobic contact with Tyr268 |
Benzamide Group | Piperidine carboxamide derivatives | Piperidine extension | 0.12–0.25 | 8–17x | Hydrogen bonding with Asp165/Glu168 |
Ortho-Methyl Group | Jun9 scaffold | Replacement with -CH₂CF₃ | 0.07 | 30x | BL2 groove occupancy & reduced flexibility |
Amino Group | D06 (PubChem derivative) | Acetylation | 0.15* (*in silico prediction) | >10x | Solvation energy optimization |
Significance of Targeting PLpro for Dual Antiviral and Immunomodulatory Effects
Inhibiting PLpro delivers a dual therapeutic advantage: direct suppression of viral replication and restoration of host immunity. GRL0617 exemplifies this by:
- Blocking viral polyprotein processing: By occupying the catalytic cleft, GRL0617 prevents liberation of nsp1–nsp4, halting replication complex assembly [1] [9].
- Preserving innate immune signaling: In HEK293T cells, GRL0617 (40–100 µM) inhibited PLpro-mediated deISGylation, restoring IFN-induced ISG15 conjugation and IRF3 phosphorylation. This reactivates JAK-STAT signaling and interferon-stimulated gene expression, crucial for antiviral defense [1] [4] [9].
The ISG15 C-terminal binding pocket—where GRL0617 binds—is a validated "hot spot" for drug discovery. Structural studies confirm this region contributes disproportionately to PLpro-substrate binding energy. Inhibitors targeting this site, like GRL0617 derivatives, uniquely combine proteolytic inhibition with immunomodulation, unlike covalent catalytic site inhibitors that may lack specificity [1] [4] [10].
Computational screens have identified novel scaffolds mimicking GRL0617’s mechanism:
- Fonsecin (a fungal metabolite) showed superior in silico binding to Tyr268 and increased hydrogen bonding versus GRL0617 in 100-ns molecular dynamics simulations [5] [6].
- PubChem-derived compounds (e.g., D06, D99) exhibited predicted ΔGbind values of −13.5 to −14.1 kcal/mol (vs. −10.0 kcal/mol for GRL0617) and favorable ADMET profiles, suggesting nanomolar potential [10]. These non-covalent inhibitors provide a template for broad-spectrum agents against emerging variants.
Table 3: Promising GRL0617 Analogues Identified via Computational & Experimental Screening
Compound Name/ID | Source/Design Approach | Key Structural Features | Experimental or Predicted Activity | Advantages vs. GRL0617 |
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Fonsecin | Fungal secondary metabolite library | Naphthalene core; hydroxyl/carbonyl groups | Higher binding stability in 100-ns MD simulation [6] | Enhanced H-bond network; natural product scaffold |
D06, D99 | PubChem similarity screening (Tanimoto 85%) | Optimized benzamide substituents | ΔGbind = −13.9 to −14.1 kcal/mol (MMGBSA) [10] | Improved solubility & ligand efficacy indices |
Jun9-75 | Rational extension of benzyl group | Trifluoroethyl linker; methylnaphthylethanamine | IC₅₀ = 0.07 µM (enzymatic assay) [3] | 30-fold higher potency; BL2 groove penetration |